![molecular formula C18H21N3O5S B2552574 N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide CAS No. 2034397-34-5](/img/structure/B2552574.png)
N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a synthetic organic compound known for its intricate structure and versatile chemical properties. This compound belongs to the sulfonamide class and contains a pyrazine moiety, a cyclohexyl group, and a dihydrobenzo[d][1,4]dioxin ring. Its complex arrangement allows it to interact with various biological targets, making it an interesting subject of study in multiple scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions The synthesis of N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide generally involves multi-step procedures starting from readily available precursors:
Formation of the pyrazin-2-yloxy cyclohexyl intermediate: : This can be achieved via nucleophilic substitution reactions using pyrazine derivatives and cyclohexanol in the presence of a base.
Preparation of the sulfonamide precursor: : The sulfonyl chloride derivative is prepared by sulfonation of the dihydrobenzo[d][1,4]dioxin, followed by conversion to the sulfonyl chloride.
Coupling reaction: : The final step involves coupling the pyrazin-2-yloxy cyclohexyl intermediate with the sulfonamide precursor under controlled conditions.
Industrial Production Methods Industrial-scale production can be optimized by employing continuous flow reactors and automated synthesis platforms to enhance yield and purity. Reaction conditions such as temperature, pH, solvent choice, and reaction time are finely tuned for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions it Undergoes N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide undergoes various chemical transformations, including:
Oxidation: : The presence of the pyrazine ring makes it susceptible to oxidation, leading to the formation of N-oxide derivatives.
Reduction: : Reduction reactions may target the sulfonamide group or the dihydrobenzo[d][1,4]dioxin ring.
Substitution: : Electrophilic and nucleophilic substitution reactions can modify the functional groups attached to the core structure.
Common Reagents and Conditions Used in These Reactions
Oxidation: Hydrogen peroxide, m-chloroperoxybenzoic acid (mCPBA).
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas with catalysts such as palladium on carbon (Pd/C).
Substitution: Alkyl halides, sulfonyl chlorides, bases such as sodium hydride (NaH).
Major Products Formed from These Reactions
N-oxide derivatives.
Reduced sulfonamides and dioxin derivatives.
Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide has broad applications in scientific research:
Chemistry: Used as a building block for more complex molecules in organic synthesis.
Biology: Serves as a ligand in binding studies to understand molecular interactions.
Medicine: Investigated for its potential therapeutic properties, including antibacterial, antifungal, and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
This compound's mechanism of action involves interacting with specific biological targets, including enzymes and receptors. Its sulfonamide moiety allows it to mimic natural substrates, competitively inhibiting enzymatic activities. It also targets specific pathways, such as:
Inhibition of bacterial enzyme systems, leading to antibacterial effects.
Interaction with protein kinases in cancer cells, inducing apoptosis.
Comparaison Avec Des Composés Similaires
N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is unique due to its multi-functional structural motifs, which provide versatility in applications. Similar compounds include:
Sulfanilamide: : A simpler sulfonamide with antibacterial properties, but lacks the complex structure and versatility.
Trimethoprim: : Often used in combination with sulfonamides, with a simpler structure and different primary mechanism of action.
This compound's intricate structure and broad applications make it a valuable subject in scientific research, chemistry, and industry. Its ability to engage in multiple reactions and target diverse biological pathways underscores its unique position among similar compounds.
Propriétés
IUPAC Name |
N-(4-pyrazin-2-yloxycyclohexyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O5S/c22-27(23,15-5-6-16-17(11-15)25-10-9-24-16)21-13-1-3-14(4-2-13)26-18-12-19-7-8-20-18/h5-8,11-14,21H,1-4,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNNLIWUAMYMSJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NS(=O)(=O)C2=CC3=C(C=C2)OCCO3)OC4=NC=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
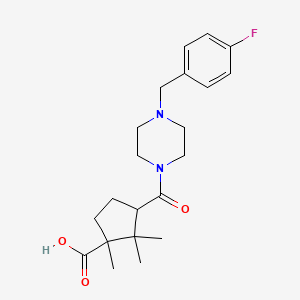
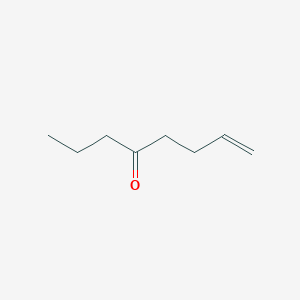
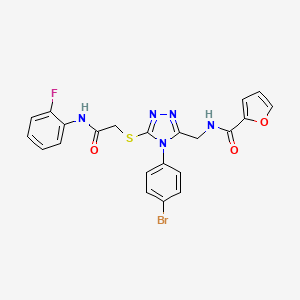
![3-bromo-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B2552499.png)
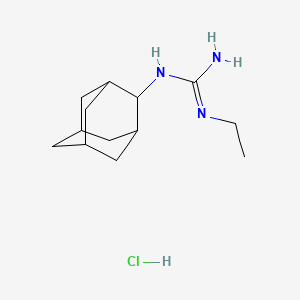
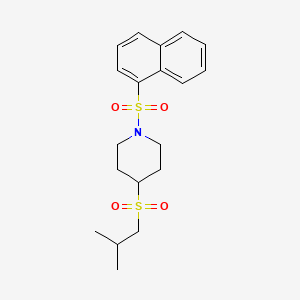
![1-Benzoyl-3-[4-(trifluoromethyl)phenyl]thiourea](/img/structure/B2552504.png)
![N-(2-chlorobenzyl)-4-[4-(3-methylbutyl)-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl]butanamide](/img/structure/B2552505.png)
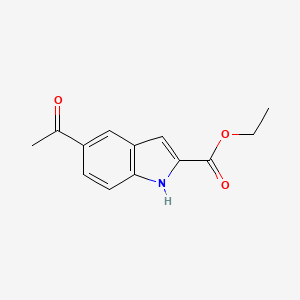

![(1S)-1,5-Anhydro-1-C-[3-(benzo[b]thien-2-ylmethyl)-4-fluorophenyl]-D-glucitol 2,3,4,6-tetraacetate](/img/structure/B2552508.png)

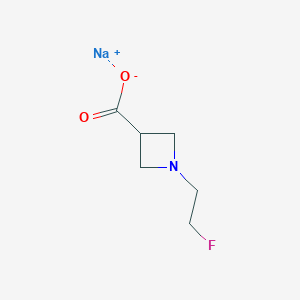
![2-((2-(4-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2552513.png)
